1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid
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Description
The compound “1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 274.29 and a molecular formula of C10H14N2O5S .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a sulfonyl group attached to a 3,5-dimethylisoxazol-4-yl group .Physical and Chemical Properties Analysis
The compound is a solid and should be stored at room temperature . It has a molecular weight of 274.29 and a molecular formula of C10H14N2O5S .Future Directions
Pyrrolidine derivatives, including “1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid”, have potential for further exploration in drug discovery due to their versatile scaffold . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-4-3-8(5-12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOYUEYFRJIFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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